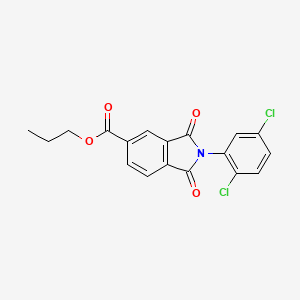
Propyl 2-(2,5-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(2,5-diclorofenil)-1,3-dioxoisoindol-5-carboxilato de propilo es un complejo compuesto orgánico que pertenece a la clase de derivados de isoindol. Este compuesto se caracteriza por su estructura única, que incluye un grupo éster propílico, un grupo diclorofenilo y un núcleo dioxoisoindol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-(2,5-diclorofenil)-1,3-dioxoisoindol-5-carboxilato de propilo generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo de Isoindol: El núcleo de isoindol se puede sintetizar a través de una reacción de ciclización que involucra un derivado de ácido dicarboxílico adecuado y una amina.
Introducción del Grupo Diclorofenilo: El grupo diclorofenilo se puede introducir a través de una reacción de sustitución utilizando un compuesto aromático clorado adecuado.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con propanol para formar el éster propílico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción optimizadas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-(2,5-diclorofenil)-1,3-dioxoisoindol-5-carboxilato de propilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar átomos de oxígeno o reducir dobles enlaces dentro de la molécula.
Sustitución: El grupo diclorofenilo puede sufrir reacciones de sustitución para introducir diferentes sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución se pueden llevar a cabo utilizando reactivos como hidróxido de sodio (NaOH) u otros nucleófilos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Ha demostrado un potencial como molécula bioactiva con aplicaciones en el descubrimiento y desarrollo de fármacos.
Medicina: La investigación ha explorado su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las afecciones inflamatorias.
Industria: El compuesto se utiliza en el desarrollo de materiales avanzados con propiedades específicas, como la conductividad y la estabilidad.
Mecanismo De Acción
El mecanismo de acción del 2-(2,5-diclorofenil)-1,3-dioxoisoindol-5-carboxilato de propilo implica su interacción con dianas moleculares específicas y vías dentro de los sistemas biológicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a varios efectos biológicos. Las dianas moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(2,4-diclorofenil)-1,3-dioxoisoindol-5-carboxilato de propilo
- 2-(2,6-diclorofenil)-1,3-dioxoisoindol-5-carboxilato de propilo
- 2-(3,5-diclorofenil)-1,3-dioxoisoindol-5-carboxilato de propilo
Singularidad
El 2-(2,5-diclorofenil)-1,3-dioxoisoindol-5-carboxilato de propilo es único debido a la posición específica del grupo diclorofenilo, que puede influir en su reactividad química y actividad biológica. Esta estructura única puede dar lugar a interacciones distintas con dianas moleculares, lo que lleva a diferentes efectos biológicos en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C18H13Cl2NO4 |
|---|---|
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
propyl 2-(2,5-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C18H13Cl2NO4/c1-2-7-25-18(24)10-3-5-12-13(8-10)17(23)21(16(12)22)15-9-11(19)4-6-14(15)20/h3-6,8-9H,2,7H2,1H3 |
Clave InChI |
RKPKLJVCHPEYDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


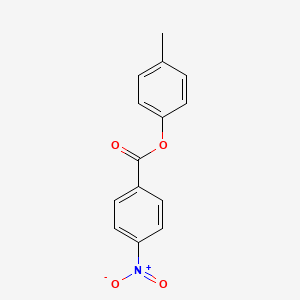
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11708574.png)
![4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11708579.png)
![Ethyl N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11708590.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11708593.png)
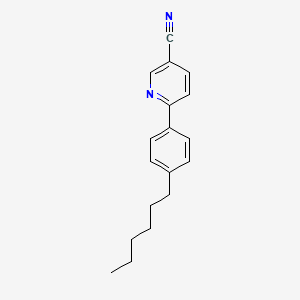
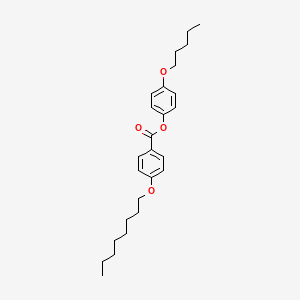
![1-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708607.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11708611.png)
![2-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11708618.png)
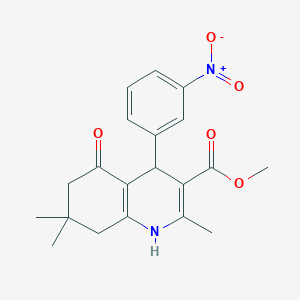
![2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11708639.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11708646.png)
![Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate](/img/structure/B11708659.png)
